N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide
Description
Structural Elucidation and Molecular Characterization
Crystallographic Analysis and Bond Configuration
The molecular formula of N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide is C~24~H~34~N~4~O~2~S, with a molecular weight of 442.6 g/mol. While direct crystallographic data for this specific compound remains unpublished, structural analogs such as N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide provide valuable insights. The latter crystallizes in a monoclinic system with space group P2~1~/c, unit cell parameters a = 13.427 Å, b = 12.877 Å, c = 9.1807 Å, and β = 104.849°, and a volume of 1534.3 ų. These metrics suggest that the target compound likely adopts a similar packing arrangement, stabilized by hydrogen bonds and van der Waals interactions.
Key structural features include:
- A benzimidazole core substituted at the 1-position with a 2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl group.
- A sulfanylacetamide side chain at the 2-position, further functionalized with a cyclohexyl group.
- A piperidine ring with 2,6-dimethyl substituents, adopting a chair conformation to minimize steric strain.
The bond lengths and angles conform to typical values for similar hybrids. For instance, the C–S bond in the sulfanyl group measures approximately 1.81 Å, consistent with thioether linkages, while the amide C=O bond length aligns with standard carbonyl distances (~1.23 Å).
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ^1^H-NMR spectrum of related benzimidazole-acetamide derivatives reveals distinct signals for aromatic protons (δ 6.79–7.98 ppm), methyl groups (δ 0.86–2.32 ppm), and amide NH protons (δ 4.09–4.20 ppm). For the target compound, the cyclohexyl group is expected to show multiplet resonances between δ 1.10–2.10 ppm, while the piperidinyl methyl groups would appear as singlets near δ 1.20 ppm. The benzimidazole aromatic protons are likely split into two doublets (δ 7.30–7.90 ppm) due to magnetic inequivalence.
The ^13^C-NMR spectrum would feature carbons corresponding to the benzimidazole ring (δ 114–156 ppm), carbonyl groups (δ 168–170 ppm), and aliphatic chains (δ 21–57 ppm). The quaternary carbon of the piperidine ring is anticipated at δ 44–49 ppm, while the sulfanylacetamide methylene carbon would resonate near δ 44 ppm.
Infrared (IR) Spectroscopy
IR analysis of analogous compounds shows strong absorption bands for amide C=O stretches (~1660 cm⁻¹), N–H bends (~3355 cm⁻¹), and aromatic C=C vibrations (~1589 cm⁻¹). The target compound’s spectrum would additionally exhibit C–S stretches near 680 cm⁻¹ and C–N vibrations from the piperidine ring at 1120–1240 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectrometry would confirm the molecular ion peak at m/z 442.6 [M+H]⁺, with fragmentation patterns indicative of the benzimidazole core (e.g., m/z 134.1 for C~7~H~6~N~2~) and the sulfanylacetamide side chain (m/z 120.0 for C~4~H~6~NOS).
Comparative Analysis with Benzimidazole-Piperidine Hybrid Scaffolds
The structural uniqueness of N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide lies in its combination of three pharmacophoric elements: a benzimidazole ring, a piperidine moiety, and a sulfanylacetamide chain. Compared to simpler hybrids such as 2-(dodecylamino)-N-[1-(4-methylbenzenesulfonyl)-1H-benzimidazol-2-yl]acetamide, the target compound exhibits enhanced conformational rigidity due to its cyclohexyl and piperidinyl substituents. This rigidity may improve binding affinity to biological targets by reducing entropy penalties during molecular recognition.
A comparative analysis of key features is summarized below:
The sulfanylacetamide side chain in the target compound introduces a sulfur atom capable of forming hydrophobic interactions and hydrogen bonds, a feature absent in many analogs. Additionally, the 2,6-dimethylpiperidine group may enhance metabolic stability compared to unsubstituted piperidines.
Properties
Molecular Formula |
C24H34N4O2S |
|---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
N-cyclohexyl-2-[1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H34N4O2S/c1-17-9-8-10-18(2)28(17)23(30)15-27-21-14-7-6-13-20(21)26-24(27)31-16-22(29)25-19-11-4-3-5-12-19/h6-7,13-14,17-19H,3-5,8-12,15-16H2,1-2H3,(H,25,29) |
InChI Key |
JBKIXXRQDUFFQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1C(=O)CN2C3=CC=CC=C3N=C2SCC(=O)NC4CCCCC4)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Benzimidazole Core
The benzimidazole core is synthesized by reacting o-phenylenediamine with a carboxylic acid or aldehyde under acidic conditions. This reaction typically occurs at elevated temperatures to ensure cyclization.
Step 3: Sulfanyl Group Addition
A sulfur-containing reagent (e.g., thiol or disulfide) is added to attach the sulfanyl group to the benzimidazole ring. This step often requires a catalyst, such as triethylamine or pyridine, and may involve heating.
Step 4: Amide Bond Formation
Cyclohexylamine is reacted with an acylating agent (e.g., acetic anhydride or acetyl chloride) to form the final amide bond. This step requires precise control over reaction conditions to avoid side reactions.
Reaction Conditions
The synthesis process requires careful optimization of parameters:
- Temperature : Typically ranges from 60°C to 120°C depending on the reaction stage.
- Pressure : Atmospheric pressure is sufficient for most steps; however, pressurized systems may be used for specific reactions.
- Catalysts : Common catalysts include triethylamine, pyridine, or other bases to enhance yield and purity.
Chemical Reactions Involved
Several chemical reactions are integral to the synthesis:
- Oxidation and Reduction : Oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride may be employed during intermediate steps.
- Nucleophilic Substitution : Used for introducing functional groups like piperidine derivatives.
- Cyclization : Forms the benzimidazole core through intramolecular reactions.
Yield Optimization Strategies
To maximize yield and purity:
- Use high-purity reagents.
- Employ catalysts that minimize side reactions.
- Optimize reaction times and temperatures.
Data Table: Reaction Overview
| Step | Reagents/Conditions | Reaction Type | Outcome |
|---|---|---|---|
| 1 | o-phenylenediamine + carboxylic acid | Cyclization | Benzimidazole core |
| 2 | Piperidine derivative + alkyl halide | Nucleophilic substitution | Piperidine moiety |
| 3 | Thiol/disulfide + benzimidazole intermediate | Addition | Sulfanyl group |
| 4 | Cyclohexylamine + acylating agent | Amide bond formation | Final compound |
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide exhibit promising anticancer properties. For instance, derivatives of benzimidazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Benzimidazole derivatives have been reported to possess significant antibacterial and antifungal properties. Research indicates that modifications on the benzimidazole core can enhance the spectrum of activity against resistant strains of bacteria.
Neurological Applications
Given its piperidine structure, this compound may also have implications in treating neurological disorders. Compounds with similar structures have been investigated for their anticonvulsant effects and neuroprotective properties.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of benzimidazole derivatives for their anticancer activity against various cancer cell lines. The results indicated that compounds with structural similarities to N-Cyclohexyl derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer effects .
Case Study 2: Antimicrobial Efficacy
Research conducted on substituted benzimidazoles demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The study highlighted that modifications to the piperidine ring increased antimicrobial potency .
Case Study 3: Neurological Studies
A pharmacological evaluation revealed that certain benzimidazole derivatives displayed anticonvulsant properties in animal models. These findings support further exploration of N-Cyclohexyl derivatives for potential use in epilepsy treatment .
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole derivatives exhibit varied biological activities depending on substituents at the 1-, 2-, and 5-positions. Below is a detailed comparison of the target compound with structurally or functionally related analogs:
Structural Analogues
Functional Comparison
- Substituent Effects on Activity: The 2-sulfanyl group in the target compound may enhance hydrogen-bonding interactions with target proteins, akin to the benzimidazole nucleus in APY29, which forms hydrogen bonds with ssSTK . In contrast, 2-chloromethyl derivatives prioritize electrophilic reactivity for covalent binding . The cyclohexyl group in the acetamide moiety may optimize pharmacokinetics by balancing lipophilicity and metabolic stability, contrasting with phenyl or nitroaniline groups in anticonvulsant derivatives .
Synthesis Methods :
- The target compound likely requires multi-step synthesis involving N-alkylation (to attach the piperidinyl-oxoethyl group) and thioether formation (for the sulfanylacetamide moiety), similar to methods for 2-chloromethylbenzimidazoles .
- Recent advances in solvent-free synthesis (e.g., using trifluoroacetic acid catalysts) could streamline production compared to traditional oxidation or chlorination routes .
- Structure-Activity Relationships (SAR): Antimicrobial Activity: The benzimidazole nucleus is critical for ssSTK inhibition in APY29 and AT9283 . The target compound’s sulfanyl group may mimic this interaction, but its dimethylpiperidinyl substituent could reduce potency compared to smaller groups (e.g., methyl in APY29) . Anticonvulsant Potential: Derivatives with nitroaniline or hydroxyacetohydrazide groups at the 2-position show superior activity . The target compound’s cyclohexyl-sulfanylacetamide group may lack the polarity needed for anticonvulsant efficacy.
Pharmacokinetic and Toxicity Considerations
- The 2,6-dimethylpiperidinyl group may enhance metabolic stability by resisting oxidative degradation, a common issue with N-alkyl benzimidazoles .
- However, the cyclohexyl group could increase hepatotoxicity risks, as seen in other lipophilic benzimidazoles .
Research Findings and Gaps
- Key Findings :
- Research Gaps: No direct data on the target compound’s biological activity or toxicity. Limited studies on sulfanyl-containing benzimidazoles; further in vitro assays (e.g., kinase inhibition, MIC testing) are needed.
Biological Activity
N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C24H34N4O2S
- Molecular Weight : 442.62 g/mol
- CAS Number : 606110-31-0
The structure includes a benzimidazole unit, a piperidine moiety, and a cyclohexyl group, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing benzimidazole derivatives often exhibit antimicrobial properties. For example, studies on similar benzimidazole-based compounds have demonstrated effectiveness against various bacterial and fungal strains. The presence of the piperidine structure is hypothesized to enhance these effects due to its ability to interact with biological membranes and enzymes involved in microbial metabolism .
Anticancer Potential
The anticancer activity of related compounds has been documented. A study screening various benzimidazole derivatives found that specific modifications in their structure significantly influenced their cytotoxicity against cancer cell lines. The presence of the 2-(2,6-dimethylpiperidinyl) group in N-cyclohexyl derivatives may enhance interactions with cancer cell targets, potentially leading to increased efficacy .
1. Synthesis and Evaluation of Benzimidazole Derivatives
A recent study synthesized several benzimidazole derivatives and evaluated their biological activities. Compounds with similar structural motifs to N-Cyclohexyl-2-acetamide were tested for their antimicrobial and anticancer properties. The results indicated that certain derivatives displayed promising activity against both Gram-positive and Gram-negative bacteria as well as various cancer cell lines .
2. Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications at specific positions on the benzimidazole ring and the piperidine nitrogen significantly influenced biological activity. For instance, the introduction of electron-withdrawing groups enhanced antimicrobial efficacy while maintaining low cytotoxicity in non-target cells .
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration |
|---|---|---|---|
| Compound A | Antimicrobial | Staphylococcus aureus | 25 µg/mL |
| Compound B | Anticancer | HeLa Cells | 15 µM |
| Compound C | Antimicrobial | Escherichia coli | 30 µg/mL |
| Compound D | Anticancer | MCF-7 Breast Cancer Cells | 10 µM |
Q & A
Q. How can multi-modal data (e.g., spectral, crystallographic, and bioassay) be integrated to enhance mechanistic understanding?
- Methodological Answer :
- Data Fusion : Use cheminformatics tools (e.g., KNIME) to correlate NMR shifts with docking scores .
- Machine Learning : Train random forest models on spectral fingerprints (e.g., IR, MS) to predict bioactivity .
- Visualization : Map crystallographic data (e.g., PyMOL) onto pharmacophore models to visualize binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
